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molecular formula C13H20ClNO2 B1495107 3-(2-Ethoxyphenoxy)piperidine hydrochloride

3-(2-Ethoxyphenoxy)piperidine hydrochloride

Cat. No. B1495107
M. Wt: 257.75 g/mol
InChI Key: TYRIPCLLACIYLV-UHFFFAOYSA-N
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Patent
US09440949B2

Procedure details

Aqueous 12.2M hydrochloric acid solution (80.0 mL, 0.976 mol) was added slowly to a mixture of 3-(2-ethoxyphenoxy)pyridine (210 g, 0.976 mol), rhodium (5% on alumina, 21 g, 0.010 mol), and methanol (2.1 L) in a Parr reactor. The reactor was purged sequentially with nitrogen and hydrogen (4 times each), and then was heated to 50° C. and pressurized to 50 psi with hydrogen. After 9 hours, the reactor was cooled to 25° C. and was purged with nitrogen. The catalyst was removed by filtration, rinsing with methanol. The resulting methanol solution was distilled to a low volume under reduced pressure at 50-55° C.; ethyl acetate (2.3 L) was added and the distillation was continued at ambient pressure and at constant volume with the addition of further ethyl acetate (1.5 L). The distillation was stopped when the solution became turbid. The mixture was cooled to 20° C. and the resulting crystals were collected by filtration, rinsing with ethyl acetate (0.70 L), to afford after drying 3-(2-ethoxyphenoxy)piperidine hydrochloride (201 g). 1H NMR (400 MHz, DMSO-d6) δ 9.20 (br s, 2H), 7.12 (d, 1H), 7.03 (m, 2H), 6.89 (m, 1H), 4.45 (m, 1H), 4.04 (q, 2H), 3.27 (app dd, 1H), 3.05 (m, 3H), 1.94 (m, 2H), 1.72 (m, 2H), 1.35 (t, 3H). MS (ES+) 222.1 (M+H).
Quantity
80 mL
Type
reactant
Reaction Step One
Name
3-(2-ethoxyphenoxy)pyridine
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
catalyst
Reaction Step One
Quantity
2.1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([O:4][C:5]1[CH:17]=[CH:16][CH:15]=[CH:14][C:6]=1[O:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)[CH3:3]>[Rh].CO>[ClH:1].[CH2:2]([O:4][C:5]1[CH:17]=[CH:16][CH:15]=[CH:14][C:6]=1[O:7][CH:8]1[CH2:13][CH2:12][CH2:11][NH:10][CH2:9]1)[CH3:3] |f:4.5|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Name
3-(2-ethoxyphenoxy)pyridine
Quantity
210 g
Type
reactant
Smiles
C(C)OC1=C(OC=2C=NC=CC2)C=CC=C1
Name
Quantity
21 g
Type
catalyst
Smiles
[Rh]
Name
Quantity
2.1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was purged sequentially with nitrogen and hydrogen (4 times each), and
TEMPERATURE
Type
TEMPERATURE
Details
the reactor was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
rinsing with methanol
DISTILLATION
Type
DISTILLATION
Details
The resulting methanol solution was distilled to a low volume under reduced pressure at 50-55° C.
ADDITION
Type
ADDITION
Details
ethyl acetate (2.3 L) was added
DISTILLATION
Type
DISTILLATION
Details
the distillation
ADDITION
Type
ADDITION
Details
was continued at ambient pressure and at constant volume with the addition of further ethyl acetate (1.5 L)
DISTILLATION
Type
DISTILLATION
Details
The distillation
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
WASH
Type
WASH
Details
rinsing with ethyl acetate (0.70 L)
CUSTOM
Type
CUSTOM
Details
to afford
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying 3-(2-ethoxyphenoxy)piperidine hydrochloride (201 g)

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
Smiles
Cl.C(C)OC1=C(OC2CNCCC2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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